molecular formula C17H16N2O3S2 B2952312 1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421491-10-2

1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2952312
CAS No.: 1421491-10-2
M. Wt: 360.45
InChI Key: LZECHKFMAYJYSK-UHFFFAOYSA-N
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Description

The compound 1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone features a benzothiazole core substituted with a methoxy group at the 4-position, connected via an ether linkage to an azetidine ring. The azetidine is further functionalized with a thiophene-substituted ethanone moiety.

Properties

IUPAC Name

1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)22-11-9-19(10-11)15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZECHKFMAYJYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound involves multi-step processes:

  • Formation of Benzothiazole Derivative

    • Reaction: : 4-methoxybenzoic acid with 2-aminothiophenol.

    • Conditions: : Acidic medium, typically using polyphosphoric acid.

  • Azetidine Ring Construction

    • Reaction: : Introduction of the azetidine ring through cyclization.

    • Conditions: : High temperature, often with catalysts like palladium.

  • Final Coupling Reaction

    • Reaction: : Coupling the benzothiazole and azetidine derivatives with thiophene-2-carboxylic acid.

    • Conditions: : Use of coupling agents like EDCI or DCC in the presence of a base such as DIPEA.

Industrial Production Methods

Scaling up to industrial production typically requires optimization of these reactions for yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

  • Reduction: : Possible reduction of the ketone group to alcohol using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution on the benzothiazole or thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, mild conditions, and acidic or neutral media.

  • Reduction: : Lithium aluminum hydride or sodium borohydride, usually in an inert solvent like THF.

  • Substitution: : Various halogenating agents, under conditions specific to the substituent being introduced.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Substituted benzothiazole or thiophene derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used in the synthesis of more complex molecules.

  • Catalysis: : Components may act as ligands in metal-catalyzed reactions.

Biology

  • Biochemical Probes: : Used to study enzyme activities, given its reactive nature.

  • Fluorescent Tags: : Modified versions can serve as fluorescent markers.

Medicine

  • Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Drug Delivery: : Potential use in the creation of drug delivery systems.

Industry

  • Material Science: : Possible applications in creating new materials with unique electronic or photonic properties.

  • Agrochemicals: : Investigated for potential use as an agrochemical agent.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism varies by application. In pharmacological contexts, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. For instance, its benzothiazole component can intercalate with DNA, disrupting replication processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s closest structural analogue, Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS: 1396870-36-2), shares the azetidine-benzothiazole backbone but differs in two critical aspects:

Substituent on Benzothiazole: The target compound has a 4-methoxy group, whereas the analogue has a 4-methyl group.

Terminal Functional Group: The target compound terminates in a thiophene-ethanone moiety, while the analogue features a methanone group directly linked to a second benzothiazole. The thiophene’s aromaticity and sulfur atom may confer distinct electronic and steric properties, influencing binding interactions in biological systems .

Table 1: Structural Comparison
Compound Benzothiazole Substituent Terminal Group Molecular Formula Molar Mass (g/mol)
Target Compound 4-Methoxy Thiophen-2-yl ethanone C₁₇H₁₆N₂O₃S₂ ~360.45
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone 4-Methyl Benzothiazole-methanone C₁₉H₁₅N₃O₂S₂ 381.47
Comparison with Analogues:
  • Benzothiazole Thioureas (): Utilize aryl isothiocyanates and amines, highlighting divergent synthetic routes compared to the target’s ether and ethanone linkages .

Biological Activity

The compound 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring and thiazole moieties. The presence of a methoxy group and various aromatic systems suggests potential for diverse biological interactions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2O3S2C_{16}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 346.4 g/mol. The structure features an azetidine ring linked to a thiophene and a benzo[d]thiazole moiety, which are significant in pharmacological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₃S₂
Molecular Weight346.4 g/mol
StructureStructure

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant antimicrobial properties. For instance, related azetidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that derivatives of the benzo[d]thiazole scaffold can exhibit cytotoxic effects against cancer cell lines. For example, compounds containing thiophene and thiazole moieties have demonstrated promising results in inhibiting the growth of human breast cancer cells (MCF7), with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

The exact mechanism of action for 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterases (PDE3 and PDE4), leading to increased levels of cyclic nucleotides that modulate various signaling pathways .
  • Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to 1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone :

  • Antibacterial Assays : A study evaluated the antibacterial activity of various azetidinones against Mycobacterium tuberculosis using disc diffusion methods, revealing substantial inhibition at concentrations as low as 10 µg/mL .
  • Cytotoxicity Testing : In vitro assays on MCF7 cells indicated that certain derivatives exhibited cytotoxicity with IC50 values ranging from 9.5 to 10.5 µM, suggesting potential for further development as anticancer agents .
  • Mechanistic Studies : Molecular docking analyses have provided insights into how these compounds interact with target proteins, highlighting potential binding sites that could be exploited for drug design .

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